(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzo[d]thiazole, a sulfamoyl group, an allyl group, and a carboxamide group attached to a benzo[b][1,4]dioxine moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several spectroscopic techniques, including 1H NMR, 13C NMR, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the allyl group could undergo reactions with electrophiles, and the sulfamoyl group could potentially be hydrolyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. These properties could include solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Biological Activity
Compounds related to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, such as heterocyclic compounds with dibenzo[1,4]dioxine, phenoxazine, and phenothiazine cores containing carboxamide or sulfonamide groups, have shown a broad spectrum of biological activities. These activities underscore the potential of these compounds in medicinal chemistry, particularly due to their sulfonamide derivatives, which have found application as medicinal agents (Shlenev et al., 2016).
Antiviral Activity
Thiazole derivatives, a core structural feature in the compound of interest, have demonstrated significant antiviral activities. The synthesis of certain thiazole C-nucleosides and their subsequent testing against various viruses showcased these compounds as potential inhibitors of purine nucleotide biosynthesis, correlating their structural characteristics with antiviral efficacy (Srivastava et al., 1977).
Environmental Applications
The structural motif of this compound is also explored for environmental remediation, specifically in the removal of heavy metals from industrial wastes. Novel magnetic nanoadsorbents synthesized from related compounds have shown high efficacy in the removal of Zn^2+ and Cd^2+ ions, demonstrating the compound's potential applicability in environmental cleanup efforts (Zargoosh et al., 2015).
Advanced Materials Development
The synthesis of novel materials, such as high-performance thermosets from benzoxazine monomers containing allyl groups, reveals the utility of compounds with structural similarities in materials science. These monomers exhibit enhanced thermal and mechanical properties, pointing towards the compound's relevance in the development of advanced materials with superior performance characteristics (Agag & Takeichi, 2003).
Future Directions
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-2-9-22-13-8-7-12(29(20,24)25)10-17(13)28-19(22)21-18(23)16-11-26-14-5-3-4-6-15(14)27-16/h2-8,10,16H,1,9,11H2,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMPLSXHCNIOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.